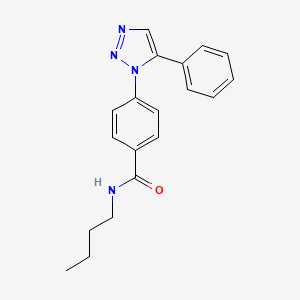![molecular formula C19H23ClN2O2 B5088936 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol CAS No. 6108-09-4](/img/structure/B5088936.png)
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1996 by scientists at Pfizer and has since been studied for its potential use in cancer treatment.
Mecanismo De Acción
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol targets the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. It competes with ATP for binding to the kinase domain, leading to inhibition of its activity. This results in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, with minimal effects on other kinases. It has been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell proliferation and survival. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its specificity for EGFR tyrosine kinase, which allows for targeted inhibition of cancer cell growth. It has also been shown to have a low toxicity profile in animal studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have developed resistance to EGFR inhibitors.
Direcciones Futuras
There are several future directions for research on 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another direction is to study its effectiveness in patient-derived tumor models, which may better mimic the complexity of human tumors. Additionally, further research is needed to identify biomarkers that can predict response to this compound and other EGFR inhibitors.
Métodos De Síntesis
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized through a multi-step process starting with 4-methoxyphenol and 3-chlorobenzylamine. The two compounds are reacted together in the presence of hydrochloric acid to form the intermediate 4-(3-chlorobenzyl)-1-piperazinyl-4-methoxyphenol. This intermediate is then reacted with formaldehyde and sodium borohydride to produce this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR has been shown to slow down cancer cell growth and induce apoptosis, or programmed cell death. This compound has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXHLNJQGNWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387301 |
Source


|
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-09-4 |
Source


|
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
